molecular formula C15H18ClNOS B2835641 (3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1798491-02-7

(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2835641
CAS No.: 1798491-02-7
M. Wt: 295.83
InChI Key: RUHTYWHOWAEDJD-UHFFFAOYSA-N
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Description

(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetically derived chemical building block based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. The stereospecific (1R,5S) configuration and the 3-(methylthio) substitution on the bridged azabicyclic core are key structural features designed to modulate the compound's physicochemical properties and interactions with biological targets. This scaffold is recognized for its value in the exploration of neuropharmacological targets, as it serves as a tropane analogue. Scientific literature has established that structurally related 8-azabicyclo[3.2.1]octane derivatives have been investigated as potent and selective antagonists for the vasopressin V1A receptor . As a high-affinity ligand for this receptor, this compound is a valuable research tool for studying its role in regulating blood pressure, renal function, and social behaviors. Researchers can utilize this compound to probe G-protein coupled receptor (GPCR) signaling pathways and for the development of novel therapeutic agents for cardiovascular and central nervous system disorders. It is supplied exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNOS/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHTYWHOWAEDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzoyl chloride, (1R,5S)-8-azabicyclo[3.2.1]octan-3-one, and methylthiol.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

    Biological Probes: It can be used as a probe to study biological pathways involving its target sites.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Aromatic Ring

4-Chlorophenyl Analogs
  • Compound: (4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone () Key Differences:
  • Chlorine at the para position (vs. meta in the target compound).
  • Additional phenylamino (-NHPh) group at position 3 of the bicyclo ring. The phenylamino group introduces hydrogen-bonding capacity, which improved antibacterial activity in vitro (tested against S. aureus and E. coli) .
Halogen-Swapped Analogs
  • Compound: (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone () Key Differences:
  • Bromine replaces chlorine at the meta position.
  • Unsaturation (double bond) in the bicyclo ring. The double bond may rigidify the bicyclo system, altering receptor binding kinetics .
Electron-Withdrawing Substituents
  • Compound : (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one ()
    • Key Differences :
  • Nitro (-NO₂) and fluoro (-F) groups on the aromatic ring.
  • Ketone at position 3 of the bicyclo ring. The ketone introduces polarity, which may reduce bioavailability .

Modifications on the Azabicyclo[3.2.1]octane Core

Methylthio vs. Hydroxy/Amino Groups
  • Compound: Cyclohex-1-en-1-yl ((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone () Key Differences:
  • Hydroxyl (-OH) at position 3 instead of methylthio (-SMe).
  • Cyclohexenyl group replaces chlorophenyl. Impact: The hydroxyl group enhances hydrophilicity and hydrogen-bond donor capacity, favoring interactions with polar enzyme active sites. Cyclohexenyl substitution may reduce aromatic π-stacking .
Sulfonamide and Carboxylate Derivatives
  • Compound : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ()
    • Key Differences :
  • Methyl ester (-COOMe) at position 2.
  • Methyl group on the bicyclo nitrogen.

Complex Hybrid Structures

  • Compound: {(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone () Key Differences:
  • Thiophene ring with bromo, methyl, and propoxy groups.
  • Aminomethyl-fluorophenyl substituent on the bicyclo ring. Impact: The thiophene moiety introduces heterocyclic aromaticity, which may enhance affinity for hydrophobic pockets in enzymes. The aminomethyl group enables covalent or ionic interactions .

Antibacterial Activity

  • The 4-chlorophenyl analog () demonstrated moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), suggesting that chloro substitution position and bicyclo ring substituents critically influence antibacterial efficacy .

Central Nervous System (CNS) Targeting

Receptor-Specific Targeting

  • Tropifexor (), a farnesoid X receptor agonist, shares the azabicyclo[3.2.1]octane core but incorporates a benzothiazole-carboxylic acid and oxazole-methoxy group. This highlights how peripheral substituents dictate target specificity (e.g., nuclear receptors vs. kinases) .

Biological Activity

The compound (3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone , identified by CAS Number 1798491-02-7 , is a synthetic organic molecule belonging to the azabicyclic class. Its unique structure, characterized by a bicyclic framework containing nitrogen and sulfur, suggests potential biological activities relevant to pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C13H16ClNOSC_{13}H_{16}ClNOS, with a molecular weight of approximately 295.83 g/mol . The presence of the chlorophenyl group and a methylthio substituent enhances its potential interactions with biological targets.

Research indicates that compounds within the azabicyclic class often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific mechanism of action for (3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is yet to be fully elucidated but may involve modulation of these pathways.

Pharmacological Studies

Pharmacological evaluations have shown that related compounds exhibit significant activity as serotonin antagonists. For instance, studies on similar azabicyclic structures have demonstrated their effectiveness in modulating serotonergic activity, which could be extrapolated to infer potential effects for this compound.

Case Studies and Research Findings

  • Serotonin Antagonism : A study on related compounds indicated that they act as potent 5-hydroxytryptamine (serotonin) antagonists, suggesting that (3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone may also exhibit similar properties .
  • Metabolic Pathways : In pharmacokinetic studies involving structurally similar azabicyclic compounds, it was observed that they undergo extensive metabolism in vivo, with significant distribution to peripheral tissues in animal models . This could imply that our compound may also exhibit complex metabolic behavior.

Data Table: Comparative Analysis of Azabicyclic Compounds

Compound NameCAS NumberMolecular WeightBiological ActivityKey Findings
(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone1798491-02-7295.83 g/molPotential serotonin antagonistStructure suggests significant biological activity
8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate1501070315.83 g/molPotent serotonin antagonistExhibits long half-life in plasma

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
  • Adjust steric hindrance by modifying substituents on the phenyl ring to enhance stereoselectivity .

Basic Question: What analytical techniques are most effective for characterizing its structural and electronic properties?

Methodological Answer:
Combined spectroscopic and computational methods are essential:

  • NMR Spectroscopy :
    • 1^1H/13^13C NMR to confirm bicyclic framework and substituent positions (e.g., 3-chlorophenyl vs. methylthio groups) .
    • 1^1H-1^1H COSY and NOESY to resolve stereochemistry at the (1R,5S) bridgehead .
  • Mass Spectrometry :
    • High-resolution MS (HRMS-ESI/Q-TOF) to validate molecular formula (e.g., C16_{16}H17_{17}ClNOS) .
  • X-ray Crystallography :
    • Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with solvent) .

Advanced Tip : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to predict electronic properties (e.g., dipole moments, frontier orbitals) .

Basic Question: What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:
Prioritize targets based on structural analogs:

  • Neuropharmacology :
    • Screen for affinity at dopamine/serotonin transporters (HEK-293 cell assays) due to tropane alkaloid-like framework .
  • Enzyme Inhibition :
    • Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays .
  • Antimicrobial Activity :
    • Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl/thioether groups .

Data Interpretation : Normalize results against positive controls (e.g., cocaine for transporter assays) and report IC50_{50}/EC50_{50} values with 95% confidence intervals .

Advanced Question: How do substituent modifications (e.g., chloro vs. methylthio groups) influence receptor binding kinetics?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:

Substituent Observed Effect Evidence Source
3-Chlorophenyl Enhances lipophilicity (logP ↑) and σ-receptor affinity
Methylthio (SMe) Increases metabolic stability but may reduce aqueous solubility
Fluorine Analogs Improves blood-brain barrier penetration (e.g., difluorophenyl derivatives)

Q. Experimental Design :

  • Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) to quantify Ki_i values .
  • Compare molecular docking (AutoDock Vina) with crystal structures of target receptors (e.g., PDB: 4XP1 for σ-receptors) .

Advanced Question: How can contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:
Common contradictions arise from:

  • Stereochemical Impurities : Verify enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
  • Biological Variability : Replicate assays across multiple cell lines (e.g., CHO vs. HEK-293) and include negative controls .

Case Study : If a batch shows inconsistent antimicrobial activity, test for residual solvents (GC-MS) or endotoxin contamination (LAL assay) .

Advanced Question: What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolite Prediction : Use software like MetaSite or GLORYx to identify phase I/II metabolites (e.g., S-oxidation of methylthio group) .
  • Toxicity Profiling :
    • Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .
    • Validate with Ames test (TA98/TA100 strains) and micronucleus assays .

Data Integration : Cross-reference computational predictions with in vitro CYP inhibition data to assess drug-drug interaction risks .

Advanced Question: What strategies stabilize this compound under experimental storage conditions?

Methodological Answer:

  • Storage Recommendations :
    • Store at -20°C in amber vials under argon to prevent oxidation of the methylthio group .
    • Use stabilizers (e.g., BHT) in solution to inhibit radical degradation .
  • Stability Testing :
    • Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

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